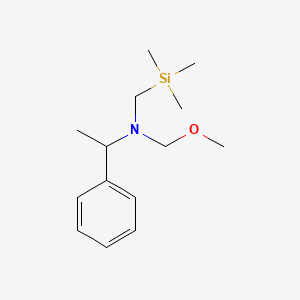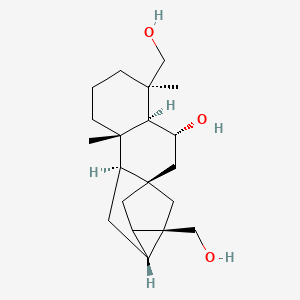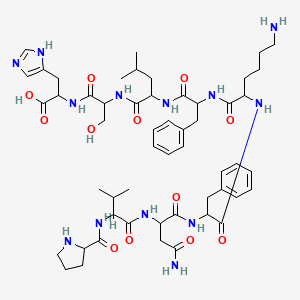
(5-Acetamido-4,6-diacetyloxy-3-fluorooxan-2-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose is a fluorinated derivative of glucosamine. This compound is characterized by the presence of acetyl groups at positions 1, 3, and 6, an acetamido group at position 2, and a fluorine atom at position 4. It is a white amorphous solid with a molecular formula of C14H20FNO8 and a molecular weight of 349.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose involves multiple steps. One common method includes the glycosylation of Fmoc-Ser-OBn and Fmoc-Thr-OBn with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride in refluxing 1,2-dichloroethane, promoted by mercuric bromide . This reaction yields the corresponding β-glycosides in good yields (64% and 62%, respectively) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, glycosylation reactions, and the use of fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at position 4 can be substituted under specific conditions.
Glycosylation Reactions: This compound can participate in glycosylation reactions to form glycosides.
Common Reagents and Conditions
Mercuric Bromide: Used as a promoter in glycosylation reactions.
1,2-Dichloroethane: Common solvent for glycosylation reactions.
Major Products Formed
β-Glycosides: Formed through glycosylation reactions.
Scientific Research Applications
2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose has several scientific research applications:
Inhibition of Cell Migration and Proliferation: This compound has been shown to inhibit cell migration, proliferation, and differentiation.
Glycosylation Studies: Used in studies related to post-translational glycosylation of proteins.
Biological Evaluation: Evaluated for its effects on cellular glycosaminoglycan and protein synthesis.
Mechanism of Action
The mechanism of action of 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose involves its incorporation into cellular metabolic pathways. It competes with natural substrates, leading to the inhibition of glycosaminoglycan synthesis and affecting protein synthesis . The fluorine atom at position 4 plays a crucial role in its biological activity, potentially acting as an enzymatic inhibitor .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate .
- 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose .
Uniqueness
2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose is unique due to the presence of the fluorine atom at position 4, which imparts distinct biological properties and enhances its inhibitory effects on glycosylation processes .
Properties
IUPAC Name |
(5-acetamido-4,6-diacetyloxy-3-fluorooxan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO8/c1-6(17)16-12-13(22-8(3)19)11(15)10(5-21-7(2)18)24-14(12)23-9(4)20/h10-14H,5H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCRVLBGFFSCPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)F)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[4-(1-Cyclopropylsulfonylcyclopropyl)-6-(3-methylmorpholin-4-yl)pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea](/img/structure/B13395368.png)

![Dibenzyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]tridec-4-enedioate](/img/structure/B13395381.png)
![1-(5,6-dimethylhept-3-en-2-yl)-4-[1-hydroxy-2-(5-hydroxy-2-methylidenecyclohexylidene)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B13395385.png)
![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amido]-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B13395394.png)

![1-[3-[4-Amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B13395406.png)

![3-[[4-[2-[1-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid](/img/structure/B13395420.png)

![2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbaldehyde](/img/structure/B13395430.png)
![N-{1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide](/img/structure/B13395432.png)
